molecular formula C7H8N2O5S B13273451 2-Methoxy-3-nitrobenzene-1-sulfonamide CAS No. 1261827-86-4

2-Methoxy-3-nitrobenzene-1-sulfonamide

Cat. No.: B13273451
CAS No.: 1261827-86-4
M. Wt: 232.22 g/mol
InChI Key: KRGIODSUNGRRSE-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H8N2O5S It is a derivative of benzene, featuring a methoxy group (-OCH3), a nitro group (-NO2), and a sulfonamide group (-SO2NH2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-nitrobenzene-1-sulfonamide typically involves the nitration of 2-methoxybenzene (anisole) followed by sulfonation and subsequent conversion to the sulfonamide. The general steps are as follows:

    Nitration: Anisole is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the meta position relative to the methoxy group.

    Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid (oleum) to introduce the sulfonic acid group.

    Conversion to Sulfonamide: The sulfonic acid derivative is converted to the sulfonamide by reaction with ammonia or an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl2).

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-Methoxy-3-aminobenzene-1-sulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Methoxy-3-nitrobenzaldehyde or 2-Methoxy-3-nitrobenzoic acid.

Scientific Research Applications

2-Methoxy-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-nitrobenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the sulfonamide group can mimic natural substrates of certain enzymes, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-nitrobenzene-1-sulfonamide
  • 2-Methoxy-4-nitrobenzenesulfonyl chloride
  • 2-Methoxy-5-nitrobenzene-1-sulfonamide

Uniqueness

2-Methoxy-3-nitrobenzene-1-sulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

CAS No.

1261827-86-4

Molecular Formula

C7H8N2O5S

Molecular Weight

232.22 g/mol

IUPAC Name

2-methoxy-3-nitrobenzenesulfonamide

InChI

InChI=1S/C7H8N2O5S/c1-14-7-5(9(10)11)3-2-4-6(7)15(8,12)13/h2-4H,1H3,(H2,8,12,13)

InChI Key

KRGIODSUNGRRSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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